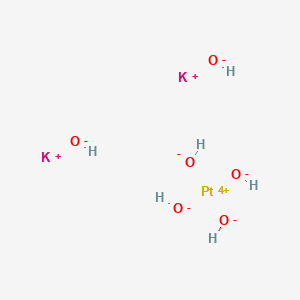
Platinate (Pt(OH)62-), dipotassium, (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)-, also known as potassium hexahydroxyplatinate(IV), is a chemical compound with the molecular formula K2[Pt(OH)6]. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium platinate typically involves the reaction of potassium hydroxide with platinum(IV) oxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The general reaction can be represented as follows:
PtO2+2KOH+4H2O→K2[Pt(OH)6]
Industrial Production Methods
In industrial settings, the production of dipotassium platinate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the complete reaction of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the platinum center undergoes changes in its oxidation state.
Substitution Reactions: The hydroxyl groups in the compound can be substituted by other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with dipotassium platinate include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and hydrazine can be used to reduce the platinum center.
Substitution Reagents: Ligands such as chloride ions, ammonia, and phosphines are often used in substitution reactions.
Major Products Formed
The major products formed from the reactions of dipotassium platinate depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield potassium hexachloroplatinate(IV).
Applications De Recherche Scientifique
Chemistry
In chemistry, dipotassium platinate is used as a precursor for the synthesis of various platinum complexes
Biology and Medicine
In biological and medical research, platinum compounds, including dipotassium platinate, are investigated for their potential use in cancer treatment. Platinum-based drugs, such as cisplatin, have shown significant efficacy in treating various types of cancer.
Industry
In industrial applications, dipotassium platinate is used in the production of catalysts for chemical reactions, particularly in the petrochemical industry. It is also used in the manufacture of electronic components and sensors.
Mécanisme D'action
The mechanism of action of dipotassium platinate involves its ability to form coordination complexes with various ligands. The platinum center can coordinate with different atoms or molecules, leading to the formation of stable complexes. These complexes can interact with biological molecules, such as DNA, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum-based compound with different reactivity and applications.
Potassium hexachloroplatinate(IV): Similar in structure but with chloride ligands instead of hydroxyl groups.
Ammonium hexachloroplatinate(IV): Contains ammonium ions instead of potassium ions.
Uniqueness
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- is unique due to its hydroxyl ligands, which provide different reactivity compared to chloride or other ligands. This makes it particularly useful in specific chemical reactions and applications where hydroxyl groups are advantageous.
Propriétés
Numéro CAS |
12285-90-4 |
|---|---|
Formule moléculaire |
H6KO6Pt- |
Poids moléculaire |
336.23 g/mol |
Nom IUPAC |
potassium;platinum(4+);hexahydroxide |
InChI |
InChI=1S/K.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |
Clé InChI |
KBCCPDZWVLCBQP-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Pt+4] |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Pt+4] |
Key on ui other cas no. |
12285-90-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















